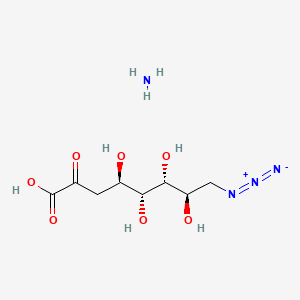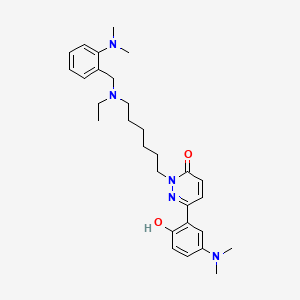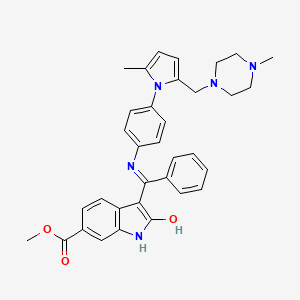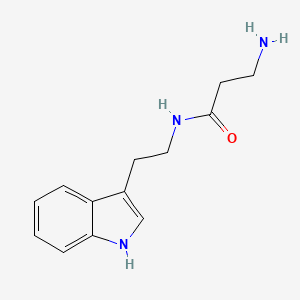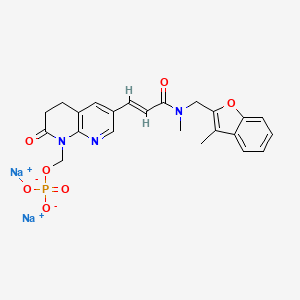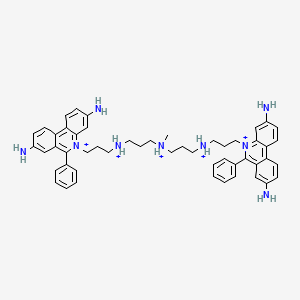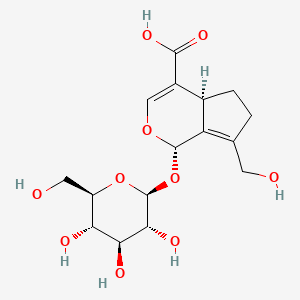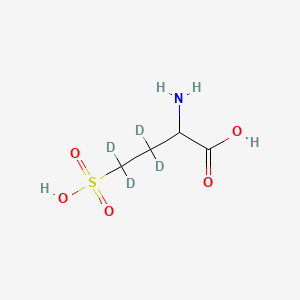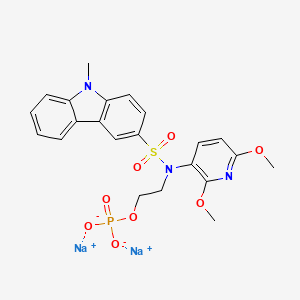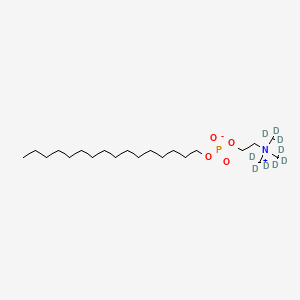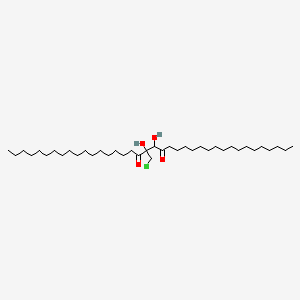
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione is a complex organic compound characterized by the presence of chloromethyl, hydroxyl, and ketone functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione typically involves multi-step organic reactions. One common method includes the chloromethylation of a precursor compound, followed by hydroxylation and oxidation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or carboxyl groups.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can react with the chloromethyl group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols .
Aplicaciones Científicas De Investigación
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl and ketone groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
19-(Hydroxymethyl)-19,20-dihydroxyoctatriacontane-18,21-dione: Lacks the chloromethyl group, resulting in different reactivity and applications.
19-(Chloromethyl)-19,20-dihydroxyhexatriacontane-18,21-dione: Shorter carbon chain, affecting its physical and chemical properties
Uniqueness
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione is unique due to its specific combination of functional groups and long carbon chain.
Propiedades
Fórmula molecular |
C39H75ClO4 |
|---|---|
Peso molecular |
643.5 g/mol |
Nombre IUPAC |
19-(chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)38(43)39(44,35-40)37(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,43-44H,3-35H2,1-2H3 |
Clave InChI |
DYPXNXGXOYBSLA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCC(=O)C(C(CCl)(C(=O)CCCCCCCCCCCCCCCCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


